(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone is a synthetic compound characterized by its unique structural features, which include a piperazine ring substituted with an ethyl group and a methyl-substituted furan ring. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential applications as a building block in the synthesis of more complex molecules and as a ligand in biochemical assays. Its molecular formula is C_{12}H_{16}N_2O, indicating the presence of nitrogen and oxygen, which are pivotal for its reactivity and biological activity.
This compound can be classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. The furan moiety contributes to its chemical reactivity, making it a valuable intermediate in organic synthesis. The compound is typically sourced from specialized chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone generally involves the reaction between 4-ethylpiperazine and 2-methylfuran-3-carboxylic acid or its derivatives. The reaction conditions often include:
In industrial applications, continuous flow synthesis techniques may be employed to enhance yield and efficiency, utilizing automated reactors for consistent product quality .
(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone can participate in several chemical reactions:
The mechanism of action for (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone primarily involves its interaction with biological targets such as enzymes or receptors. This binding can modulate their activity, leading to potential therapeutic effects. The specific pathways depend on the biological context; for example, it may exhibit antimicrobial or anticancer activities through interaction with cellular targets .
Relevant data regarding these properties can be found in chemical databases or literature concerning similar compounds .
(4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts across various scientific disciplines.
The piperazine moiety represents a privileged scaffold in drug design due to its exceptional molecular flexibility and hydrogen bonding capacity. This six-membered heterocyclic ring containing two nitrogen atoms serves as a conformational regulator that enhances binding affinity to biological targets, particularly neurotransmitter receptors and enzymes. Piperazine derivatives demonstrate improved water solubility and bioavailability profiles compared to their non-azacyclic counterparts, primarily through salt formation at the basic nitrogen centers. The protonation of piperazine nitrogens under physiological pH conditions facilitates interactions with aspartate or glutamate residues in target proteins, making it a versatile pharmacophore in central nervous system (CNS) therapeutics and antimicrobial agents .
Complementarily, the furan heterocycle provides distinctive electronic characteristics and metabolic stability in medicinal compounds. As a five-membered oxygen-containing heteroaromatic system, furan exhibits resonance stabilization and moderate electron-rich properties that facilitate π-π stacking interactions with aromatic amino acid residues. The 2-methylfuran-3-yl moiety specifically offers steric modulation at the C3 position while maintaining the ring's aromaticity, creating targeted interactions with hydrophobic binding pockets. This structural unit demonstrates enhanced metabolic resistance compared to simple phenyl rings due to decreased susceptibility to cytochrome P450-mediated hydroxylation, extending the compound's half-life in biological systems [8].
The hybridization of these moieties via a methanone bridge creates unique electronic conjugation and spatial orientation opportunities. The carbonyl group establishes a planar connection between the piperazine nitrogen and the furan ring, facilitating electron delocalization while maintaining defined dihedral angles that influence target binding. This configuration enables simultaneous interaction with both hydrophilic (piperazine) and hydrophobic (methylfuran) domains of biological targets, significantly expanding the compound's therapeutic potential. The resulting molecules exhibit optimized blood-brain barrier permeability and balanced lipophilicity profiles (logP ~2-3), making them suitable candidates for CNS-targeted therapeutics [3].
Table 1: Key Structural and Electronic Properties of Piperazine and Furan Moieties
Structural Feature | Physicochemical Properties | Biological Contributions |
---|---|---|
Piperazine Ring | pKa ~8.5 (tertiary nitrogen), Basic center, Conformationally flexible | Hydrogen bond acceptor/donor, Cation-π interactions, Salt formation capability, Enhanced solubility |
2-Methylfuran-3-yl | Moderate lipophilicity (π constant ~0.44), Aromatic sextet, Methyl group Taft Es~-0.07 | Hydrophobic pocket binding, Metabolic stability, Steric directionality, Electron-rich system for electrophile interactions |
Methanone Bridge | Planar carbonyl, Dipole moment ~2.7D, Bond length 1.22Å (C=O) | Conjugation pathway, Defined dihedral angles (~30-45°), Hydrogen bond acceptor, Electron withdrawal |
Methanone-functionalized compounds have evolved significantly in pharmaceutical development since the mid-20th century, beginning with their utilization as multifunctional building blocks in antipsychotic medications. The carbonyl bridge between heterocyclic systems gained prominence through its ability to confer molecular rigidity while maintaining sufficient torsional flexibility for target accommodation. Early applications featured simple diaryl methanones as precursors to tricyclic neuroleptics, where the carbonyl served primarily as a synthetic handle rather than a direct pharmacophoric element. The strategic value shifted as structure-activity relationship studies demonstrated that the ketone functionality directly participated in binding interactions with serine hydrolases and aminergic GPCRs through hydrogen bonding and dipole-dipole interactions [6].
The development of chemoselective acylation methodologies revolutionized methanone-based drug discovery by enabling efficient conjugation of nitrogen heterocycles. Modern approaches employ triethylamine-mediated coupling under mild conditions, replacing earlier stoichiometric aluminum chloride-mediated Friedel-Crafts procedures that suffered from poor regioselectivity. Contemporary techniques achieve yields exceeding 85% through nucleophilic acyl substitution between activated carboxylic acid derivatives (typically acyl chlorides) and secondary amines, as demonstrated in the synthesis of N-aroyl-1,2,4-triazole derivatives. These methods provide exceptional functional group tolerance while maintaining stereochemical integrity at chiral centers adjacent to the carbonyl, significantly expanding the accessible chemical space for drug candidates [6].
Methanone derivatives have demonstrated remarkable therapeutic versatility across multiple drug classes. The (aroyl)piperazine pharmacophore appears in several established therapeutic agents, including the antipsychotic aripiprazole (where the carbonyl links piperazine to a quinolinone core) and antimicrobial agents targeting DNA gyrase. Particularly relevant to the current compound, (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives have recently been identified as potent inhibitors of histone demethylase KDM2B, demonstrating nanomolar activity in cancer models. This epigenetic mechanism highlights the capacity of methanone-based compounds to achieve selective enzyme inhibition through chelation of active-site metal ions via the carbonyl oxygen and adjacent nitrogen atoms [3].
Table 2: Evolution of Methanone Derivatives in Pharmaceutical Applications
Development Era | Representative Therapeutics | Synthetic Advancements | Therapeutic Applications |
---|---|---|---|
1950-1970 | Ketamine (arylcyclohexylamine), Benperidol (butyrophenone) | Friedel-Crafts acylation, Stoichiometric aluminum chloride | Anesthetics, First-generation antipsychotics |
1980-2000 | Risperidone (benzisoxazole piperidine), Ziprasidone (benzothiazolylpiperazine) | Phase-transfer catalysis, Schotten-Baumann conditions | Atypical antipsychotics, Serotonin-dopamine antagonists |
2000-Present | KDM2B inhibitors (patent WO2016112284A1), EVT-4317325 | Triethylamine-mediated coupling, Microwave-assisted synthesis | Epigenetic cancer therapeutics, Kinase inhibition, Antimicrobial agents |
The specific investigation of (4-ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone arises from its distinctive molecular architecture that differentiates it from previously studied analogs. Unlike conventional 5-membered heterocycle conjugates that utilize the C2 position of furan, the C3-substituted isomer presents a regiochemical novelty that significantly alters electronic distribution and steric presentation. The 3-methyl substitution creates an ortho-disposed hydrophobic domain adjacent to the carbonyl linkage, potentially enhancing interactions with shallow hydrophobic clefts in target proteins that are inaccessible to symmetrical molecules. Computational models suggest this arrangement provides approximately 40% greater van der Waals contact surface compared to C2-substituted isomers when bound to flat binding sites [8].
This compound exhibits promising oncological targeting potential based on structural parallels with established therapeutic scaffolds. The molecular framework bears significant resemblance to patented KDM2B inhibitors (WO2016112284A1) where similar (piperidinyl)(heteroaryl)methanones demonstrated sub-micromolar inhibition of histone demethylase activity. The ethylpiperazine variant may offer improved blood-brain barrier penetration relative to piperidine analogs due to its balanced logD (~2.3 at pH 7.4), positioning it as a candidate for treating glioblastoma and other CNS malignancies. Preliminary docking studies indicate potential interaction with the Jumonji C domain of epigenetic regulators through coordination of the catalytic iron atom via the furan oxygen and methanone carbonyl, a binding mode previously validated in crystallographic analyses of related enzyme-inhibitor complexes [3].
The metabolic resistance profile of this hybrid compound warrants systematic investigation. While simple furans often exhibit metabolic susceptibility at the C4-C5 bond through cytochrome P450-mediated oxidation, the 2-methyl substitution at the adjacent position creates steric hindrance that potentially impedes metabolic degradation. This structural feature, combined with the electron-withdrawing character of the methanone bridge, may significantly extend the compound's plasma half-life compared to non-methylated analogs. Additionally, the ethylpiperazine moiety offers a site for controlled metabolic transformation through N-dealkylation pathways that could generate active metabolites with modified pharmacokinetic properties [8].
Table 3: Molecular Characterization of (4-Ethylpiperazin-1-yl)(2-methylfuran-3-yl)methanone
Molecular Property | Value/Description | Comparison to Standard Motifs |
---|---|---|
Empirical Formula | C12H18N2O2 | More oxygenated than typical arylpiperazines (O2 vs O1) |
Molecular Weight | 222.28 g/mol | Intermediate mass for CNS penetration |
Structural Features | Ortho-methylated furan, Ethylpiperazine, Ketone bridge | Unique regiochemistry versus common furan-2-yl derivatives |
Calculated logP | 2.1 (ChemAxon) | Optimal for blood-brain barrier permeation (1-3 range) |
Hydrogen Bonding | Acceptors: 3; Donors: 0 | Favorable for membrane permeability |
Topological Polar Surface Area | 32.7 Ų | Enhanced cell permeability vs higher TPSA analogs |
Rotatable Bonds | 3 | Conformational flexibility for target adaptation |
The compound represents a strategically underdeveloped chemical space in medicinal chemistry libraries. While numerous pharmaceutical compounds incorporate piperazine linked to aromatic systems (e.g., the antipsychotic trifluoperazine), furan-3-yl methanones remain disproportionately underrepresented despite their favorable electronic properties. This molecule offers a template for generating structurally diversified analogs through modifications at several sites: (1) the ethyl group on piperazine can be replaced with diverse acyl or alkyl chains to modulate receptor affinity; (2) the methyl group on furan provides a site for deuterium exchange to potentially enhance metabolic stability; and (3) the carbonyl oxygen can serve as a hydrogen bond acceptor in molecular recognition studies. Such explorations could establish new structure-activity relationship principles for this underexplored chemotype [3] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7